(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SGE-301 is a Neuroactive Steroid N‑Methyl‑D‑aspartate Receptor Positive Allosteric Modulator:
Scientific Research Applications
Crystallography and Structural Analysis
- Crystal Structure Insights: Research on derivatives of this compound, such as 5,22-Stigmastadien-3β-yl p-toluenesulfonate, reveals insights into the crystal structures and conformation of the peripheral groups, contributing to understanding its chemical properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010). Similarly, studies on 17βH-Periplogenin and other derivatives highlight how different ring conformations affect molecular interactions (Zhang, Bao, Wu, Yu, & Li, 2012).
Pharmacological Potential
- Antimicrobial and Anticancer Activities: Compounds like triorganotin(IV) derivatives of sodium deoxycholate exhibit promising antimicrobial and anticancer activities. These derivatives are synthesized using this compound and tested against various bacterial strains and cancer cell lines, indicating potential pharmacological applications (Shaheen, Ali, Rosario, & Shah, 2014).
- Herbal Therapeutics Against Infections: In the context of battling MRSA infections, derivatives of this compound found in herbal extracts like Aloe vera and Neem have shown promise. Computer-aided screening and in vitro studies suggest their efficacy in inhibiting critical proteins in MRSA (Skariyachan et al., 2011).
Drug Development and Synthesis
- Liver X Receptor Agonists: Analogues synthesized from this compound have been investigated for their role as Liver X receptor agonists, highlighting their potential in regulating cholesterol metabolism and addressing cardiovascular diseases (Ching, 2013).
- Inhibitors of Androgen Biosynthesis: Androsterone derivatives of this compound have been explored as inhibitors of androgen biosynthesis, providing insights into the treatment of conditions related to androgen levels (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Properties
CAS No. |
1427208-12-5 |
---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.663 |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(11-13-24(2,3)28)21-9-10-22-20-8-7-19-17-25(4,29)15-16-26(19,5)23(20)12-14-27(21,22)6/h7,18,20-23,28-29H,8-17H2,1-6H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
GLXBRGHIMATFKV-ABXCMAEBSA-N |
SMILES |
CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGE-301; SGE 301; SGE301; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.